N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
Overview
Description
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity : N-(Piperidin-3-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the synthesis of piperidine containing pyrimidine imines and their antibacterial effectiveness. Similarly, the antibacterial activity of isoindoline-1, 3-diones derivatives was also investigated by Merugu, Ramesh, and Sreenivasulu (2010).
Hypoglycemic Agents : Compounds like ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative of N-(Piperidin-3-yl)pyrimidin-2-amine, have been identified as potent hypoglycemic agents, activating both glucokinase (GK) and PPARγ. This was highlighted in a study by Song et al. (2011).
GPR119 Agonists : Derivatives of N-(Piperidin-3-yl)pyrimidin-2-amine have been used in the discovery and optimization of GPR119 agonists. A study by Kubo et al. (2021) explored this in depth, focusing on enhancing GPR119 agonist activity.
Anti-Angiogenic and DNA Cleavage Studies : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, as found in research by Kambappa et al. (2017).
Enantioselective Synthesis of Substituted Piperidines : The asymmetric formation of carbon-carbon bonds in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes has been explored, providing routes to substituted piperidines and pyrimidinones. This was investigated by Johnson et al. (2002).
Preparation of Deoxycytidine Kinase Inhibitors : The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in deoxycytidine kinase inhibitors, was studied by Zhang et al. (2009).
Antitumor Activity of 4-Aminopiperidine Derivatives : Research by Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential as low molecular weight Hsp70 inhibitors in cancer therapy.
Sigma-1 Receptor Antagonists for Neuropathic Pain : The synthesis and evaluation of pyrimidine-based sigma-1 receptor antagonists for treating neuropathic pain were explored by Lan et al. (2014).
Properties
IUPAC Name |
N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCTVZMKHJIONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671576 | |
Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-44-0 | |
Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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